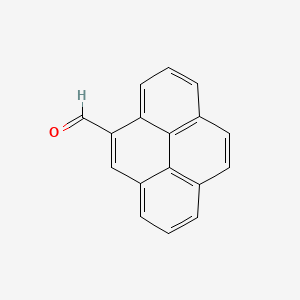
Pyrene-4-carbaldehyde
描述
Pyrene-4-carbaldehyde is an organic compound with the molecular formula C₁₇H₁₀O. It is a derivative of pyrene, a polycyclic aromatic hydrocarbon, with an aldehyde functional group attached to the fourth carbon atom of the pyrene ring system. This compound is known for its unique photophysical properties and is widely used in various scientific research applications.
准备方法
Synthetic Routes and Reaction Conditions: Pyrene-4-carbaldehyde can be synthesized through several methods. One common approach involves the Vilsmeier-Haack reaction, where pyrene is treated with a mixture of phosphorus oxychloride and dimethylformamide to introduce the formyl group at the desired position. Another method involves the oxidation of pyrene-4-methanol using oxidizing agents like pyridinium chlorochromate.
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes. The starting material, pyrene, is subjected to controlled oxidation conditions to achieve high yields of the aldehyde derivative. The process may involve the use of catalysts and specific reaction conditions to ensure efficiency and purity.
化学反应分析
Types of Reactions: Pyrene-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form pyrene-4-carboxylic acid.
Reduction: The aldehyde group can be reduced to form pyrene-4-methanol.
Condensation: It can participate in condensation reactions to form Schiff bases with amines.
Substitution: The aldehyde group can be substituted with other functional groups through nucleophilic addition reactions.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Condensation: Primary amines, secondary amines.
Substitution: Grignard reagents, organolithium compounds.
Major Products Formed:
- Pyrene-4-carboxylic acid
- Pyrene-4-methanol
- Schiff bases
- Various substituted pyrene derivatives
科学研究应用
Pyrene-4-carbaldehyde is utilized in a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a fluorescent probe in various analytical techniques.
Biology: It serves as a fluorescent marker for studying biological systems and interactions.
Medicine: Research into its potential use in drug development and as a diagnostic tool is ongoing.
Industry: It is employed in the production of advanced materials, including organic semiconductors and light-emitting diodes.
作用机制
The mechanism of action of pyrene-4-carbaldehyde is largely dependent on its ability to participate in π-π stacking interactions and its photophysical properties. The aldehyde group allows it to form covalent bonds with various nucleophiles, making it a versatile intermediate in organic synthesis. Its interaction with biological molecules often involves non-covalent interactions, such as hydrogen bonding and van der Waals forces.
相似化合物的比较
- Pyrene-1-carbaldehyde
- Pyrene-2-carbaldehyde
- Pyrene-3-carbaldehyde
Comparison: Pyrene-4-carbaldehyde is unique due to the position of the aldehyde group, which influences its reactivity and photophysical properties. Compared to other pyrene carbaldehydes, it may exhibit different fluorescence characteristics and reactivity patterns, making it suitable for specific applications in materials science and biological research.
属性
IUPAC Name |
pyrene-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10O/c18-10-14-9-13-5-1-3-11-7-8-12-4-2-6-15(14)17(12)16(11)13/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPAQDSFIIZGZLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=C(C4=CC=CC(=C43)C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70176786 | |
| Record name | Pyrene-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70176786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22245-51-8 | |
| Record name | Pyrene-4-carbaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022245518 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrene-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70176786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-[3,4-(Methylenedioxy)phenyl]-5-oxovaleric acid](/img/structure/B1596243.png)
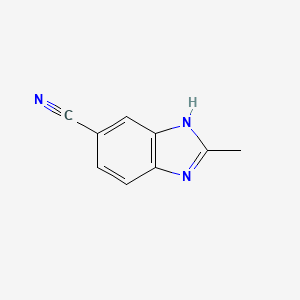
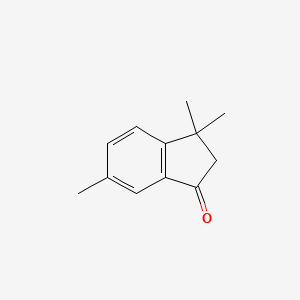
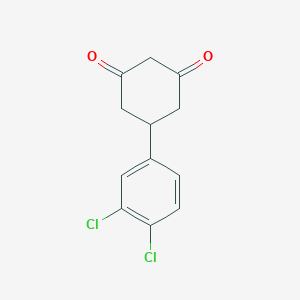
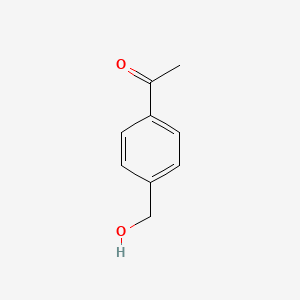
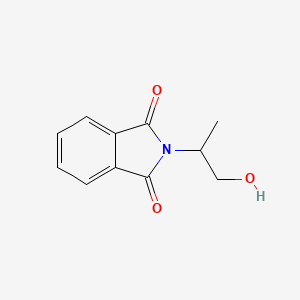
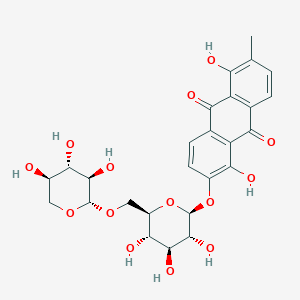
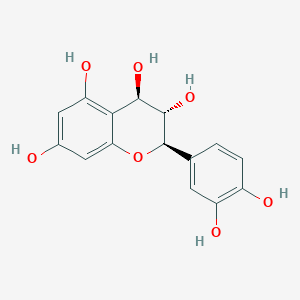
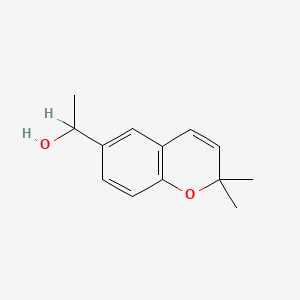
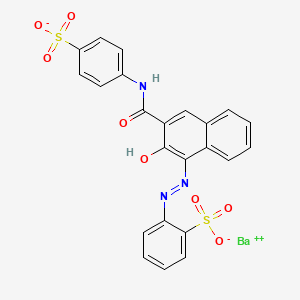


![1-Propanesulfonic acid, 3-[ethyl(3-methylphenyl)amino]-](/img/structure/B1596261.png)

